molecular formula C6H14ClNO B2720960 2-[1-(Methylamino)cyclopropyl]ethanol;hydrochloride CAS No. 2411264-91-8

2-[1-(Methylamino)cyclopropyl]ethanol;hydrochloride

Cat. No.: B2720960
CAS No.: 2411264-91-8
M. Wt: 151.63
InChI Key: ANFCWQHYTPAUAO-UHFFFAOYSA-N
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Description

2-[1-(Methylamino)cyclopropyl]ethanol;hydrochloride (CAS: 1070-71-9, EN300-754309) is a cyclopropane-containing compound with the molecular formula C₆H₁₄ClNO and a molecular weight of 226.28 g/mol . Structurally, it consists of a cyclopropane ring substituted with a methylamino group at position 1 and an ethanol group at position 2, with a hydrochloride counterion enhancing its solubility.

Properties

IUPAC Name

2-[1-(methylamino)cyclopropyl]ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-7-6(2-3-6)4-5-8;/h7-8H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKODPTGPHLWWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CC1)CCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Methylamino)cyclopropyl]ethanol;hydrochloride typically involves the reaction of cyclopropylamine with ethylene oxide, followed by methylation and subsequent conversion to the hydrochloride salt. The reaction conditions often include:

    Cyclopropylamine: Reacted with ethylene oxide under controlled temperature and pressure.

    Methylation: Using methyl iodide or methyl chloride in the presence of a base such as sodium hydroxide.

    Hydrochloride Formation: The final product is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes:

    Batch Reactors: For controlled synthesis and monitoring.

    Continuous Flow Reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Methylamino)cyclopropyl]ethanol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Including halides, cyanides, or other nucleophilic species.

Major Products

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Amines or alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[1-(Methylamino)cyclopropyl]ethanol;hydrochloride is used in several scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(Methylamino)cyclopropyl]ethanol;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate biochemical pathways by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Receptor Interaction: Acting as an agonist or antagonist at specific receptors.

    Pathway Modulation: Influencing cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Cyclopropane Modifications

Table 1: Cyclopropane-Based Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Key Structural Differences Potential Applications
2-[1-(Methylamino)cyclopropyl]ethanol;hydrochloride C₆H₁₄ClNO 226.28 1070-71-9 Reference compound Under investigation (likely intermediate)
[1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride C₆H₁₄ClNO 175.64 1955553-73-7 Methanol group replaces ethanol; aminoethyl substituent Synthetic intermediate
Methyl 2-[1-(aminomethyl)cyclopropyl]acetate hydrochloride C₇H₁₄ClNO₂ 203.65 1417805-94-7 Acetate ester replaces ethanol; aminomethyl group Pharmaceutical intermediate

Key Findings :

  • The ethanol group in the target compound may enhance solubility compared to methanol or ester derivatives .
  • The cyclopropane ring’s strain could increase reactivity, making it useful in synthesizing bioactive molecules .

Analogues with Larger Cycloalkane Rings

Table 2: Cyclobutane and Cyclohexane Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Key Structural Differences Applications
2-[1-(Methylamino)cyclobutyl]ethanol;hydrochloride C₇H₁₆ClNO 240.71 Not provided Cyclobutane ring (4-membered) replaces cyclopropane Research chemical
2-[1-(Methylamino)cyclohexyl]acetic acid hydrochloride C₁₀H₂₀ClNO₂ 259.72 Not provided Cyclohexane ring (6-membered); acetic acid group Pharmaceutical intermediate

Key Findings :

  • Cyclohexane-based compounds (e.g., 2-[1-(Methylamino)cyclohexyl]acetic acid) may offer improved steric bulk for receptor binding .

Functional Group Variants

Table 3: Derivatives with Modified Functional Groups
Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Key Structural Differences Applications
Phenylephrine hydrochloride C₉H₁₄ClNO₂ 203.67 61-76-7 3-Hydroxyphenyl group replaces cyclopropane α-adrenergic agonist (decongestant)
2-(Diisopropylamino)ethanol hydrochloride C₈H₂₀ClNO 205.70 63051-68-3 Diisopropylamino group replaces methylamino cyclopropane Industrial surfactant or catalyst
2-(Methylamino)butanenitrile hydrochloride C₅H₁₁ClN₂ 150.61 87486-26-8 Butanenitrile chain replaces ethanol group Synthetic intermediate

Key Findings :

  • Phenylephrine hydrochloride demonstrates the pharmacological impact of aromatic substituents (e.g., decongestant activity via α-adrenergic receptor agonism) .
  • The diisopropylamino group in 2-(Diisopropylamino)ethanol hydrochloride highlights how bulkier substituents can reduce solubility but enhance lipophilicity .

Analytical and Pharmacological Insights

Analytical Methods

  • Phenylephrine hydrochloride is routinely analyzed using HPLC (retention time: ~2.4–6.2 min) and UV spectroscopy (λmax = 273 nm) . These methods could be adapted for the target compound.
  • Levocetirizine hydrochloride and montelukast sodium are quantified via RP-HPLC with a phosphate buffer:acetonitrile mobile phase, suggesting similar conditions for cyclopropane derivatives .

Pharmacological Considerations

  • Cyclopropane’s ring strain may enhance binding to enzymes or receptors, but its metabolic instability could limit bioavailability compared to larger rings (e.g., cyclohexane) .
  • The ethanol group in the target compound likely improves aqueous solubility, critical for oral or injectable formulations .

Biological Activity

2-[1-(Methylamino)cyclopropyl]ethanol;hydrochloride is a compound with significant potential in pharmacological applications. Its unique structure suggests various biological activities, particularly in the realm of neuropharmacology and potential therapeutic uses. This article explores the biological activity of this compound, drawing from diverse research studies and findings.

  • IUPAC Name : this compound
  • CAS Number : 2411264-91-8
  • Molecular Formula : C6H14ClN
  • Molecular Weight : 145.64 g/mol

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is hypothesized to act as a monoamine reuptake inhibitor, affecting the levels of neurotransmitters such as serotonin and dopamine in the synaptic cleft. This mechanism can lead to enhanced mood and cognitive function, making it a candidate for treating mood disorders.

Antidepressant Effects

Research indicates that compounds similar to 2-[1-(Methylamino)cyclopropyl]ethanol exhibit antidepressant properties. In vivo studies have demonstrated significant reductions in depressive-like behaviors in animal models when administered with similar compounds, suggesting a potential for clinical applications in depression treatment.

Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. Studies indicate that it may reduce oxidative stress and inflammation in neuronal cells, which are critical factors in diseases like Alzheimer's and Parkinson's.

Study 1: Antidepressant Activity

A study conducted by Smith et al. (2020) evaluated the antidepressant effects of structurally related compounds in mice. The results indicated that administration led to a significant decrease in immobility time in the forced swim test, suggesting enhanced mood.

CompoundDose (mg/kg)Immobility Time (seconds)
Control-120
Test Compound A1080
Test Compound B2060

Source: Smith et al., 2020

Study 2: Neuroprotection

In a study by Johnson et al. (2021), the neuroprotective effects of similar compounds were assessed using an oxidative stress model. The results showed that treatment significantly reduced cell death and increased cell viability.

TreatmentViability (%)Cell Death (%)
Control5050
Test Compound A7525
Test Compound B8515

Source: Johnson et al., 2021

Comparative Analysis

To better understand the biological profile of this compound, it is useful to compare it with other related compounds known for their pharmacological activities.

CompoundAntidepressant ActivityNeuroprotective Activity
This compoundModerateHigh
Compound X (similar structure)HighModerate
Compound Y (different structure)LowHigh

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